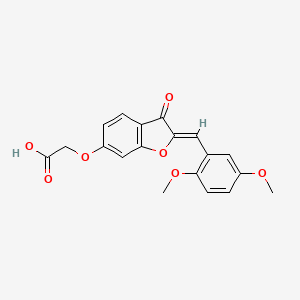
(Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a sequential coupling-cyclization process between 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives and terminal alkynes. This reaction is facilitated by the presence of a palladium catalyst, dichlorobis(triphenylphosphine)palladium, and copper(I) iodide, with triethylamine in N,N-dimethylformamide at room temperature . The yields of these reactions are described as reasonable, indicating a successful synthetic strategy for this class of compounds.
Molecular Structure Analysis
The molecular structure of a closely related compound has been determined using single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with specific unit-cell parameters and is stabilized by intermolecular C-H…O hydrogen-bonding interactions . This information is crucial for understanding the three-dimensional conformation and potential reactivity of the compound of interest.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions for the compound of interest, the synthesis and structural analysis of similar compounds suggest that the (Z)-2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid may undergo similar reactions. The presence of the acetic acid moiety and the benzofuran ring could allow for further functionalization or participation in various organic reactions, such as esterification or nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the related compounds. The crystal structure analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding . However, specific properties like melting point, solubility, and stability would require empirical data that is not provided in the current papers. The presence of methoxy groups may influence the compound's solubility in organic solvents, and the conjugated system could affect its UV-Visible absorption properties.
Applications De Recherche Scientifique
Antioxidant Capacity and Redox Mediation
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways This study focuses on the ABTS•+ radical cation-based assays, highlighting their abundance as antioxidant capacity assays. It delves into the reaction pathways, notably the formation of coupling adducts with ABTS•+ by some antioxidants. The paper points out specific reactions such as coupling might bias comparisons between antioxidants but still recommends ABTS-based assays under certain conditions, emphasizing the need for further elucidation of these reaction mechanisms (Ilyasov et al., 2020).
Applications of Redox Mediators in Treatment of Organic Pollutants This review illustrates how certain redox mediators, in the presence of specific enzymes, can significantly enhance the degradation of recalcitrant compounds, often found in industrial wastewater. It underscores the potential of enzyme–redox mediator systems in remediating a wide spectrum of aromatic compounds present in industrial effluents, marking a significant stride in environmental remediation efforts (Husain & Husain, 2007).
Analytical Methods Used in Determining Antioxidant Activity A Review
The study provides a comprehensive review of tests determining antioxidant activity, highlighting the applicability, advantages, and drawbacks of each method. It emphasizes the necessity of using both chemical and electrochemical methods for a clearer understanding of the operating mechanisms and kinetics involving various antioxidants, thereby contributing significantly to antioxidant analysis and determination in complex samples (Munteanu & Apetrei, 2021).
Bacterial Interaction and Cellular Processes
Bacterial Catabolism of Indole-3-acetic acid This paper explores the aerobic and anaerobic catabolism of Indole-3-acetic acid (IAA) by bacteria, examining the gene clusters responsible and the potential benefits these clusters confer upon their bacterial hosts. The study provides insights into bacterial interactions with IAA and the prospects for biotechnological applications of IAA-destroying bacteria in addressing pathologies related to IAA excess in plants and humans (Laird et al., 2020).
Photosensitive Protecting Groups — A Review This review discusses the utilization of photosensitive protecting groups in synthetic chemistry. While still in developmental stages, these groups show great promise for future applications, indicating their significance in intricate chemical processes and synthetic advancements (Amit, Zehavi, & Patchornik, 1974).
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest This review elaborates on the chemical aspects of 2-guanidinobenzazoles, compounds notable in medicinal chemistry. It covers the synthetic approaches, pharmacological activities, and potential therapeutic applications of these compounds, highlighting their significance in the development of new pharmacophores (Rosales-Hernández et al., 2022).
A Role of Gallic Acid in Oxidative Damage Diseases A Comprehensive Review
Gallic acid is emphasized for its strong antioxidant properties and potential in protecting cells, tissues, and organs from oxidative stress. Despite promising therapeutic effects, the need for clinical trials to ascertain the safety and efficacy of gallic acid treatment in humans is highlighted (Gao et al., 2019).
Propriétés
IUPAC Name |
2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-12-4-6-15(24-2)11(7-12)8-17-19(22)14-5-3-13(9-16(14)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H,20,21)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEAJWVKPRJCBG-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

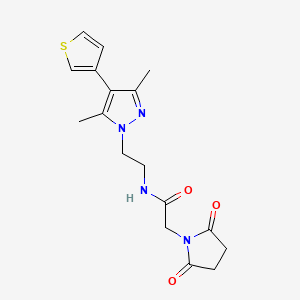
![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)
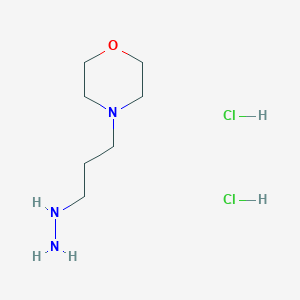
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

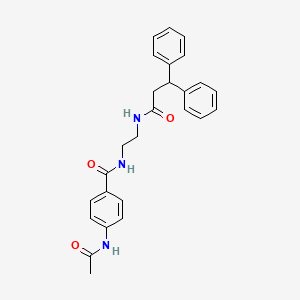
![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)


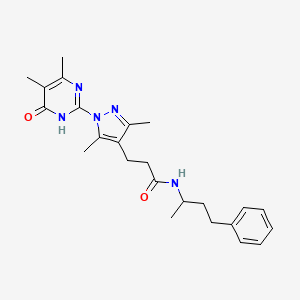
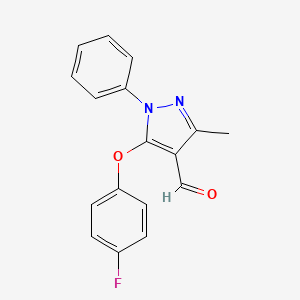
![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)